molecular formula C24H18ClNO5 B3015669 2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide CAS No. 381709-98-4

2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No. B3015669
CAS RN: 381709-98-4
M. Wt: 435.86
InChI Key: ZLRFOKZJSWEUFE-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a benzofuran moiety, a methoxybenzoyl group, a chlorophenoxy group, and an acetamide group. It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the various functional groups. For example, the benzofuran moiety might undergo electrophilic aromatic substitution, while the acetamide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the presence of polar and nonpolar regions, and the specific arrangement of its functional groups .

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on factors like its ability to interact with biological macromolecules, its stability under physiological conditions, and its overall pharmacokinetic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, its potential to form harmful degradation products, and its biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study and development of complex organic molecules like this one is a vibrant area of research in fields like medicinal chemistry, materials science, and synthetic biology. Future work could involve exploring its synthesis, studying its properties, and investigating its potential applications .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5/c1-29-17-10-6-15(7-11-17)23(28)24-22(19-4-2-3-5-20(19)31-24)26-21(27)14-30-18-12-8-16(25)9-13-18/h2-13H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRFOKZJSWEUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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